tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

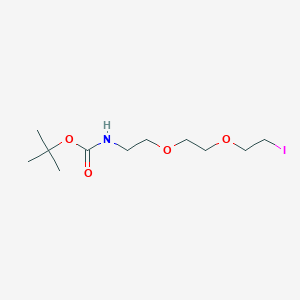

tert-butyl N-[2-[2-(2-iodoethoxy)ethoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22INO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJHSBOQFJGFFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional Linker for Advanced Drug Development

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl (2-(2-(2-i-odoethoxy)ethoxy)ethyl)carbamate. This heterobifunctional linker, featuring a terminal iodide for nucleophilic substitution and a tert-butyloxycarbonyl (Boc)-protected amine, has emerged as a critical building block in contemporary drug discovery. Its polyethylene glycol (PEG) backbone imparts favorable physicochemical properties, such as enhanced aqueous solubility and improved pharmacokinetics, making it a valuable tool for researchers, chemists, and drug development professionals. This guide will delve into the causality behind its reactivity, provide detailed, field-proven experimental protocols for its synthesis and application, and offer insights into its role in the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction: The Strategic Advantage of a Bifunctional PEGylated Linker

In the landscape of modern therapeutics, particularly in the realms of targeted protein degradation and bioconjugation, the linker moiety is not merely a spacer but a critical determinant of a molecule's efficacy, stability, and pharmacokinetic profile.[1] tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate (hereafter referred to as Boc-PEG3-I) is a prime example of a rationally designed linker that offers a strategic combination of features.

At its core, Boc-PEG3-I is a monodisperse PEG linker, which provides a defined length and avoids the complexities of dealing with polymeric mixtures.[2][3] The PEG3 chain enhances aqueous solubility, a crucial attribute for improving the bioavailability of often hydrophobic small molecule drugs or ligands.[2] This PEG backbone can also create a "stealth" effect, forming a hydration shell that may reduce recognition by the immune system and decrease renal clearance, thereby extending the circulation half-life of the conjugated therapeutic.[3][4]

The true synthetic utility of this compound lies in its heterobifunctional nature:

-

The Terminal Iodide: Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic substitution (S_N2) reactions.[5][6] This allows for efficient and specific conjugation to a variety of nucleophiles, most notably the thiol groups of cysteine residues in proteins or other thiol-containing molecules.[7] Iodoacetamides, a related class of reagents, are known for their rapid and efficient reaction with cysteines, and alkyl iodides offer a similar reactivity profile.[7]

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust and widely used protecting group for amines.[8] It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[6] This primary amine then serves as a versatile handle for subsequent conjugation, typically through amide bond formation with a carboxylic acid.

This orthogonal reactivity allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions and ensuring the precise construction of the final therapeutic agent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of Boc-PEG3-I is essential for its effective use in the laboratory.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1820026-89-8 | |

| Molecular Formula | C₁₁H₂₂INO₄ | |

| Molecular Weight | 359.20 g/mol | [9] |

| Appearance | Solid or liquid | |

| Purity | Typically ≥97% | |

| Storage Conditions | Keep in a dark place, sealed in dry conditions at 2-8°C or -20°C for long-term stability. | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). The PEG chain imparts some aqueous solubility. | [4] |

| InChI Key | LRJHSBOQFJGFFX-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~5.0 | Broad Singlet | 1H | N-H | Typical chemical shift for a carbamate proton. |

| ~3.75 | Triplet | 2H | -O-CH₂-CH₂-I | Deshielded triplet due to the adjacent oxygen and downfield shift from the terminal iodine. |

| ~3.65 - 3.55 | Multiplet | 6H | -O-CH₂-CH₂-O- | Overlapping signals of the internal PEG methylene protons. |

| ~3.50 | Triplet | 2H | -NH-CH₂-CH₂-O- | Methylene group adjacent to the carbamate nitrogen and an oxygen. |

| ~3.30 | Triplet | 2H | -O-CH₂-CH₂-I | Triplet significantly deshielded by the electron-withdrawing iodine atom. |

| 1.44 | Singlet | 9H | -C(CH₃)₃ | Characteristic singlet for the tert-butyl group of the Boc protector. |

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~156.0 | C =O (Carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |

| ~79.5 | -C (CH₃)₃ | Quaternary carbon of the Boc group. |

| ~71.0 | -O-C H₂-CH₂-I | Carbon adjacent to oxygen, slightly deshielded. |

| ~70.5 - 70.0 | -O-C H₂-C H₂-O- | Internal PEG carbons. |

| ~40.5 | -NH-C H₂-CH₂-O- | Carbon adjacent to the carbamate nitrogen. |

| ~28.4 | -C(C H₃)₃ | Methyl carbons of the Boc group. |

| ~2.5 | -O-CH₂-C H₂-I | Carbon directly attached to iodine, significantly shifted upfield due to the heavy atom effect. |

Mass Spectrometry

-

Predicted [M+H]⁺: 360.06

-

Predicted [M+Na]⁺: 382.04

Synthesis and Purification

The most common and efficient method for synthesizing Boc-PEG3-I is through the iodination of its corresponding primary alcohol precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-OH), via an Appel reaction.[10] This reaction is highly reliable for converting primary alcohols to alkyl iodides with minimal side products and under mild conditions.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Boc-PEG3-I via the Appel reaction.

Detailed Experimental Protocol: Synthesis of Boc-PEG3-I

This protocol is based on standard Appel reaction conditions for the iodination of primary alcohols.

Materials:

-

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Imidazole (2.0 eq)

-

Iodine (I₂) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq). Dissolve the solids in anhydrous DCM.

-

Iodination: Cool the reaction mixture to 0°C using an ice bath. Add a solution of iodine (1.5 eq) in anhydrous DCM dropwise to the stirred mixture. The reaction will typically turn from a dark iodine color to a pale yellow.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkyl iodide and triphenylphosphine oxide as a major byproduct.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 50% Ethyl Acetate in Hexanes) to separate the product from triphenylphosphine oxide and other impurities.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield this compound as a liquid or solid. Confirm the identity and purity of the product by NMR and Mass Spectrometry.

Reactivity and Applications in Drug Development

The dual functionality of Boc-PEG3-I makes it a highly adaptable linker for various applications, most notably in the synthesis of PROTACs.

Core Reactivity

-

Alkylation of Nucleophiles: The terminal iodide is a potent electrophile that readily reacts with soft nucleophiles. The reaction with thiols (e.g., from cysteine residues or thiol-containing ligands) is particularly efficient and forms a stable thioether bond.[7] This makes it an ideal reagent for site-specific protein modification or for attaching to thiol-bearing warheads in PROTAC synthesis.

-

Boc Deprotection: The Boc group is stable to the conditions of the Appel reaction and subsequent alkylation reactions. It can be selectively removed using acidic conditions (e.g., 20-50% TFA in DCM) to unmask the primary amine. This amine can then be coupled to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand or a protein of interest ligand) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Exemplary Application: PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[11] Boc-PEG3-I is an excellent linker for connecting the target protein ligand (warhead) to the E3 ligase ligand. The following protocol illustrates a general strategy.

PROTAC Synthesis Workflow Diagram

Caption: General workflow for PROTAC synthesis using Boc-PEG3-I.

Exemplary Protocol: Conjugation to an E3 Ligase Ligand and a POI Ligand

This protocol describes a general method for synthesizing a PROTAC where the E3 ligase ligand contains a nucleophilic handle (e.g., a phenol or amine) and the POI ligand contains a carboxylic acid.

Part 1: Conjugation of Boc-PEG3-I to an E3 Ligase Ligand

-

To a solution of the E3 ligase ligand (e.g., a derivative of pomalidomide with a free amine or hydroxyl group) (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a suitable base (e.g., K₂CO₃ or DIPEA) (2.0-3.0 eq).

-

Add a solution of Boc-PEG3-I (1.2 eq) in DMF to the mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight. Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the resulting Boc-PEG3-E3 Ligand conjugate by flash column chromatography or preparative HPLC.

Part 2: Boc Deprotection and Final Coupling

-

Dissolve the purified Boc-PEG3-E3 Ligand conjugate in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt is often used directly in the next step.

-

Dissolve the crude amine salt and the POI ligand bearing a carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 4-12 hours. Monitor the formation of the final PROTAC by LC-MS.

-

Purify the final PROTAC molecule by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]

-

Toxicity: Alkyl iodides are classified as hazardous materials. They can be toxic if inhaled, ingested, or absorbed through the skin.[5] Avoid direct contact and inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[5]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that provides researchers with a reliable tool for the construction of complex and potent therapeutic molecules. Its well-defined PEG structure enhances solubility and pharmacokinetic properties, while its orthogonal reactive handles—a reactive iodide and a protected amine—allow for controlled, stepwise synthetic strategies. This guide has provided a detailed overview of its chemical properties, a robust protocol for its synthesis, and a clear demonstration of its application in the rapidly advancing field of targeted protein degradation. By understanding and applying the principles and protocols outlined herein, researchers can effectively leverage this valuable linker to accelerate their drug discovery and development efforts.

References

-

AxisPharm. (n.d.). Iodo PEG Linkers: Powerful Tools for Drug Delivery and Bioconjugation. Retrieved from [Link]

- Supporting Information for an unspecified article, providing general procedures for N-Boc protection of amines. (n.d.). Retrieved from a search for general organic chemistry procedures.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Patterson, C. M., et al. (2018). Fast Cysteine Bioconjugation Chemistry. Accounts of Chemical Research, 51(8), 1774-1783. Retrieved from [Link]

-

An, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1936. Retrieved from [Link]

-

Ciulli, A., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 1-11. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET for Chloroform.

-

PubChem. (n.d.). tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

- Organic Syntheses. (n.d.). General safety information. Retrieved from a search of organic chemistry resources.

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

Pant, B., et al. (2021). Protocol for determining protein cysteine thiol redox status using western blot analysis. STAR Protocols, 2(2), 100539. Retrieved from [Link]

-

PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester. Retrieved from [Link]

-

AxisPharm. (n.d.). Iodo-PEG-Acid. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H NMR spectra of poly(tert-butyl-bis(2-hydroxyethyl) carbamate).

- MIT OpenCourseWare. (n.d.). Fischer Esterification Lab Manual. Retrieved from a search for general organic chemistry lab procedures.

-

Kumar, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Analytical Chemistry, 93(26), 9089-9097. Retrieved from [Link]

-

Bourgeat-Lami, E., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Langmuir, 39(3), 1149-1157. Retrieved from [Link]

- ResearchGate. (n.d.). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization.

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET for Chloroform.

-

Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. Bioconjugate Chemistry, 32(11), 2396-2404. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. calibrechem.com [calibrechem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 8. rsc.org [rsc.org]

- 9. This compound [cymitquimica.com]

- 10. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Versatile Heterobifunctional PEG Linker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a heterobifunctional polyethylene glycol (PEG) linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its core attributes, synthesis, and applications, offering field-proven insights and detailed protocols to empower researchers in their experimental design and execution. This document emphasizes the causality behind experimental choices and provides self-validating systems for reproducible and reliable results. The CAS Number for this compound is 1820026-89-8 [1][2].

Introduction: The Strategic Advantage of a Boc-Protected Iodo-PEG Linker

In the intricate world of molecular engineering, the ability to selectively and efficiently link different molecular entities is paramount. This compound emerges as a powerful tool in this context, offering a unique combination of a terminal iodo group and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a hydrophilic triethylene glycol spacer.

The strategic design of this molecule provides two key functionalities:

-

The Iodo Group: Iodine serves as an excellent leaving group, making the terminal carbon susceptible to nucleophilic substitution reactions. This allows for facile conjugation to thiol-containing molecules, such as cysteine residues in proteins, or other nucleophiles.

-

The Boc-Protected Amine: The Boc protecting group offers a stable shield for the primary amine, preventing its unwanted participation in side reactions. This group can be readily removed under mild acidic conditions, revealing a reactive amine that can then be coupled to carboxylic acids, activated esters, or other electrophiles.

-

The PEG Spacer: The polyethylene glycol chain imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting bioconjugate in aqueous media[1][3].

This dual functionality, combined with the benefits of the PEG spacer, makes this compound a versatile linker for constructing complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a linker is crucial for optimizing reaction conditions and ensuring the stability of the resulting conjugates.

| Property | Value | Source |

| CAS Number | 1820026-89-8 | [1][2] |

| Molecular Formula | C11H22INO4 | [1] |

| Molecular Weight | 359.2 g/mol | [1] |

| Appearance | Solid or liquid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | -20°C, sealed in dry, dark place | [1][2] |

Synthesis and Purification

The synthesis of this compound typically starts from its hydroxyl-terminated precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. The terminal hydroxyl group is then converted to an iodide.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3-OH)

-

Triphenylphosphine (PPh3)

-

Imidazole

-

Iodine (I2)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, triphenylphosphine, and imidazole in anhydrous dichloromethane.

-

Iodination: Cool the solution to 0°C in an ice bath. Add a solution of iodine in dichloromethane dropwise with stirring. The reaction mixture will typically turn from colorless to a brown or purple color.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the excess iodine by adding saturated aqueous sodium thiosulfate solution until the color disappears. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality: The Appel reaction is a reliable method for the mild conversion of alcohols to alkyl iodides. The use of triphenylphosphine and iodine in situ generates the phosphonium iodide species, which then reacts with the alcohol. Imidazole acts as a base to neutralize the HI byproduct. Purification by column chromatography is essential to remove triphenylphosphine oxide and other byproducts.

Key Applications in Bioconjugation and Drug Development

The unique heterobifunctional nature of this linker makes it a valuable reagent in several advanced applications.

Thiol-Reactive Conjugation

The primary application of the iodoacetyl group is its reaction with sulfhydryl groups (thiols), most commonly found in the cysteine residues of proteins and peptides.

Caption: Thiol-reactive conjugation using the iodo-PEG linker.

This reaction proceeds via an SN2 mechanism, forming a stable thioether bond. It is a highly efficient and specific reaction under mild conditions (pH 7-8), making it ideal for conjugating sensitive biomolecules.

Sequential and Orthogonal Conjugation Strategies

The presence of the Boc-protected amine allows for a two-step, orthogonal conjugation strategy.

-

First Conjugation: The iodo group is reacted with a thiol-containing molecule.

-

Boc Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA), to expose the primary amine.

-

Second Conjugation: The newly formed amine is then available for conjugation to a second molecule containing a carboxylic acid or an activated ester.

This sequential approach is invaluable for the synthesis of complex constructs where precise control over the connectivity of different components is required.

Experimental Protocols

Protocol for Protein Conjugation via Thiol-Alkylation

Materials:

-

Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5, degassed)

-

This compound stock solution in a water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: If necessary, reduce any disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Reaction Setup: To the protein solution, add a 10-20 fold molar excess of the this compound stock solution. The final concentration of the organic solvent should ideally be less than 10% (v/v).

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle mixing.

-

Quenching: Add a quenching reagent in excess to react with any unreacted iodo-PEG linker.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

-

Characterization: Confirm successful conjugation by SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.

Self-Validation: The inclusion of a quenching step ensures that all reactive iodo groups are capped, preventing unwanted side reactions in subsequent steps. Purification is critical to remove small molecule contaminants that could interfere with downstream applications.

Protocol for Boc Deprotection

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (optional, for non-aqueous conditions)

-

Scavenger (e.g., triisopropylsilane, TIS) (optional, to prevent side reactions)

Procedure:

-

Reaction Setup: Dissolve the Boc-protected conjugate in a solution of TFA. For proteins in aqueous solution, TFA can be added to a final concentration of 20-50% (v/v)[4]. For smaller molecules, a solution of 20-50% TFA in DCM can be used.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes.

-

TFA Removal: Remove the TFA by rotary evaporation (for organic solvents) or by buffer exchange using a desalting column or dialysis for aqueous solutions.

-

Verification: Confirm the removal of the Boc group by mass spectrometry, observing the expected mass decrease.

Causality: TFA is a strong acid that efficiently cleaves the tert-butyl carbamate ester, releasing the free amine, isobutylene, and carbon dioxide. The use of a scavenger can be important to prevent re-alkylation of sensitive amino acid residues by the tert-butyl cation.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2]. It is recommended to handle this chemical in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for researchers in the life sciences. Its unique combination of a thiol-reactive iodo group, a protected amine, and a hydrophilic PEG spacer enables the straightforward and controlled synthesis of complex bioconjugates. By understanding the underlying chemical principles and following robust protocols, scientists can effectively leverage this powerful tool to advance their research in drug discovery, diagnostics, and fundamental biological studies.

References

Sources

An In-depth Technical Guide to tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: A Key Linker in Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate, a bifunctional linker molecule pivotal in the advancement of targeted protein degradation (TPD). With a molecular weight of 359.2 g/mol , this polyethylene glycol (PEG)-based linker is increasingly utilized by researchers, medicinal chemists, and drug development professionals in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, provide a detailed, field-proven protocol for its synthesis, and illustrate its application in a PROTAC workflow. Furthermore, this guide will elucidate the mechanistic underpinnings of its key chemical transformations and offer insights into its strategic implementation in drug discovery.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2]

The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[3] Polyethylene glycol (PEG) linkers have become a staple in PROTAC design due to their ability to enhance the solubility and bioavailability of the often large and hydrophobic PROTAC molecules.[4] this compound is a prime example of a versatile PEG linker, featuring a terminal iodo group for facile conjugation and a tert-butyloxycarbonyl (Boc)-protected amine that allows for orthogonal deprotection and subsequent derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 359.2 g/mol | [5] |

| Molecular Formula | C11H22INO4 | [5] |

| CAS Number | 1820026-89-8 | [5] |

| Appearance | Solid or liquid | |

| Purity | Typically >97% | |

| Storage Conditions | -20°C, keep in a dark place, sealed in dry conditions | [5] |

Synthesis of this compound

The synthesis of the title compound is typically achieved through the iodination of its precursor, tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. A robust and widely used method for this transformation is the Appel reaction, which converts a primary alcohol to an alkyl iodide under mild conditions.[6][7]

Causality Behind Experimental Choices

The Appel reaction is favored for this synthesis due to its high efficiency and mild reaction conditions, which are compatible with the Boc protecting group. The use of triphenylphosphine and iodine forms a phosphonium iodide intermediate in situ, which activates the hydroxyl group for nucleophilic substitution by the iodide ion.[8] Imidazole is often added to the reaction mixture to act as a mild base, neutralizing the HI generated during the reaction and preventing potential side reactions. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reactants.

Experimental Protocol: Iodination via Appel Reaction

Materials:

-

tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

-

Triphenylphosphine (PPh3)

-

Iodine (I2)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na2S2O3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon), add iodine (1.5 equivalents) and imidazole (3.0 equivalents) sequentially.

-

Stir the mixture at 0°C for 10-15 minutes.

-

Add a solution of tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The successful synthesis can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the disappearance of the proton signal corresponding to the alcohol and the appearance of new signals corresponding to the iodinated methylene group will be observed. Mass spectrometry will also confirm the expected molecular weight of the product.

Application in PROTAC Synthesis: A Step-by-Step Workflow

The iodo group of this compound serves as an excellent electrophile for nucleophilic substitution, making it ideal for conjugation to a nucleophilic handle on a POI ligand or an E3 ligase ligand.

Experimental Workflow: PROTAC Assembly

This workflow illustrates the conjugation of the linker to a hypothetical POI ligand containing a phenolic hydroxyl group, followed by Boc deprotection and subsequent amide coupling to an E3 ligase ligand.

Caption: Workflow for PROTAC synthesis using the iodo-PEG linker.

Protocol for Boc Deprotection

Mechanism of Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions. The deprotection mechanism with trifluoroacetic acid (TFA) involves the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then spontaneously decomposes to release carbon dioxide and the free amine.

Procedure:

-

Dissolve the Boc-protected PROTAC intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine is often obtained as a TFA salt and can be used directly in the next step or neutralized with a mild base.

Conclusion and Future Perspectives

This compound represents a versatile and valuable tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the PEG spacer make it an ideal building block for the construction of sophisticated PROTACs. As the field of targeted protein degradation continues to evolve, the rational design and application of such linkers will undoubtedly play a central role in the development of the next generation of therapeutics.

References

-

The Role of PEG Linkers in Advancing PROTAC Technology. (URL: [Link])

-

ChemInform Abstract: A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. (URL: [Link])

-

Supporting Information. (URL: [Link])

-

A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. (URL: [Link])

-

Appel reaction - Wikipedia. (URL: [Link])

-

Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (URL: [Link])

-

Appel Reaction - Organic Chemistry Portal. (URL: [Link])

-

Current strategies for the design of PROTAC linkers: a critical review - PubMed. (URL: [Link])

-

This compound | 1820026-89-8. (URL: [Link])

-

Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides - Organic Chemistry Portal. (URL: [Link])

-

Appel Reaction: Mechanism & Examples - NROChemistry. (URL: [Link])

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. (URL: [Link])

-

Iodination of Alcohols Using Triphenylphosphine/Iodine under Solvent-Free Conditions Using Microwave Irradiation | Request PDF - ResearchGate. (URL: [Link])

-

Triphenylphosphine and iodine can be used to convert alcohols to... - Pearson. (URL: [Link])

-

tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate solubility in organic solvents

An In-depth Technical Guide on the Solubility of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterobifunctional molecule widely utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Given the critical role of solubility in the efficacy, formulation, and overall developability of PROTACs, this document offers a foundational understanding of the physicochemical properties governing the solubility of this linker. We present a theoretical framework for predicting its behavior in various organic solvents and provide a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of PROTACs and other advanced therapeutic modalities.

Introduction: The Critical Role of Linker Solubility in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins associated with disease.[1] A PROTAC molecule is composed of three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a spacer; its length, rigidity, and physicochemical properties, particularly solubility, are paramount to the overall performance of the PROTAC.[3]

The compound of interest, this compound, is a common building block for PROTAC linkers, featuring a Boc-protected amine for synthetic elaboration, a flexible and hydrophilic polyethylene glycol (PEG) chain, and a reactive iodoethyl group.[4] The solubility of this linker and its derivatives directly impacts:

-

Synthetic Tractability: Ensuring reactants remain in solution for efficient and reproducible chemical synthesis.

-

Cellular Permeability: Balancing hydrophilicity and lipophilicity to cross the cell membrane.[2]

-

Aqueous Solubility: Improving the pharmacokinetic properties of the final PROTAC molecule.[5]

This guide will deconstruct the molecular features of this linker to predict its solubility and provide researchers with the tools to quantify it precisely.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[6] The structure of this compound presents a combination of polar and nonpolar characteristics.

The key functional groups contributing to its solubility profile are:

-

tert-Butoxycarbonyl (Boc) Group: This bulky, nonpolar group provides steric hindrance and contributes to solubility in nonpolar organic solvents.[7] However, the carbamate linkage itself contains polar C=O and N-H moieties capable of acting as hydrogen bond acceptors and donors, respectively.

-

Polyethylene Glycol (PEG) Linker: The -(CH₂CH₂O)₂- chain is the most significant contributor to the molecule's polarity. The ether oxygens are hydrogen bond acceptors, which can interact favorably with protic solvents and enhance solubility in polar media.[3][5] PEG chains are well-known for improving the aqueous solubility of molecules.[5]

-

Terminal Iodoalkane: The carbon-iodine bond is the least polar of the carbon-halogen bonds due to the similar electronegativity of carbon and iodine.[8] This terminal end of the molecule is primarily hydrophobic and will favor interactions with nonpolar solvents. Alkyl halides generally tend to dissolve well in organic solvents.[9][10]

Diagram: Molecular Structure and Functional Regions

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. precisepeg.com [precisepeg.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. chem.ws [chem.ws]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate mechanism of action

An In-depth Technical Guide to the Mechanism and Application of tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a heterobifunctional linker critical to modern bioconjugation, drug delivery, and the synthesis of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will dissect its molecular architecture to explain its mechanism of action, provide validated experimental protocols, and illustrate its strategic role in the precise assembly of advanced biomolecular constructs.

Introduction: The Strategic Value of a Heterobifunctional Linker

In the fields of chemical biology and therapeutic development, precision and control are paramount. The ability to link distinct molecular entities—such as a targeting moiety and a therapeutic payload—in a controlled, sequential manner is a foundational requirement. This compound is a quintessential tool designed for this purpose. It is classified as a heterobifunctional linker, characterized by three key components:

-

A tert-butyloxycarbonyl (Boc) protected amine , which provides a latent reactive site that can be unmasked in a controlled fashion.

-

A hydrophilic polyethylene glycol (PEG) spacer , which enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1][2][3]

-

A terminal iodo group , a highly efficient reactive handle for covalent bond formation through nucleophilic substitution.[1][2][4]

This unique combination of features allows researchers to execute a multi-step conjugation strategy, affording a level of precision that is essential for constructing well-defined and effective bioconjugates.[5][6][7] This guide will elucidate the chemical principles that govern its function and provide practical methodologies for its application.

Molecular Architecture and Physicochemical Properties

The efficacy of this linker stems directly from the distinct roles of its constituent parts. Understanding this architecture is key to predicting its reactivity and optimizing its use in experimental design.

| Property | Value | Reference |

| Chemical Name | This compound | BroadPharm[1], MedChemExpress[2] |

| CAS Number | 1820026-89-8 | BroadPharm[1] |

| Molecular Formula | C₁₁H₂₂INO₄ | BroadPharm[1] |

| Molecular Weight | 359.2 g/mol | BroadPharm[1] |

| Storage Conditions | -20°C, sealed in dry, dark place | BroadPharm[1], Fisher Scientific[8] |

| Appearance | Solid or liquid | Fisher Scientific[8] |

The Boc-Protected Amine: An Acid-Labile Mask

The tert-butyloxycarbonyl (Boc) group serves as a temporary "mask" for the primary amine.[5][6] Its principal advantage is its stability under a wide range of conditions, including basic and nucleophilic environments, which allows for chemical modifications to be directed exclusively to the other end of the linker.[5][6] The Boc group is readily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the highly reactive primary amine for a subsequent conjugation step.[6] This orthogonal reactivity is the cornerstone of its utility in sequential synthesis.[6]

The PEG Spacer: Enhancing Biophysical Properties

The short polyethylene glycol (PEG) chain is not merely a spacer. Its hydrophilic nature is crucial for increasing the overall water solubility of the linker and the subsequent bioconjugate, which is particularly important when working with hydrophobic payloads or antibodies in aqueous buffers.[1][2] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic profiles of therapeutics by increasing hydrodynamic volume, which can delay renal clearance and protect the conjugate from enzymatic degradation.[3][9]

The Iodo Group: A Potent Electrophile

The terminal iodine atom is the primary reactive site for the initial conjugation. Iodine is an excellent leaving group due to its large atomic radius and the stability of the resulting iodide anion (I⁻).[1][2] This makes the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. In bioconjugation, this functionality is most often exploited for its efficient reaction with thiol (sulfhydryl) groups, such as those found on cysteine residues within proteins and peptides.[4] This reaction, a classic Sₙ2 nucleophilic substitution, forms a stable thioether bond.[4]

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The mechanism of action is best understood as a programmed, two-step process that leverages the orthogonal reactivity of the linker's two ends.

Step 1: Nucleophilic Substitution via the Iodo Group

The first step involves the conjugation of a biomolecule or payload containing a suitable nucleophile (e.g., a thiol) to the iodo-terminated end of the linker. The iodo group's high reactivity allows this reaction to proceed efficiently under mild conditions, preserving the integrity of sensitive biomolecules.[4]

Caption: Sₙ2 reaction between the iodo-linker and a thiol-containing molecule.

Step 2: Boc Deprotection to Reveal the Amine

Once the first conjugation is complete and the product is purified, the Boc group is removed. This is typically achieved by treating the conjugate with an acid like TFA. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free primary amine.

Caption: Acid-catalyzed deprotection of the Boc group to yield a primary amine.

The resulting free amine is now available for a second conjugation reaction, for example, with an activated carboxylic acid (e.g., an NHS ester) on a second molecule of interest. This sequential approach prevents polymerization and ensures the formation of a well-defined 1:1:1 conjugate.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with purification and characterization steps included to ensure the success of each stage before proceeding to the next.

Overall Experimental Workflow

Caption: A validated workflow for sequential bioconjugation using the linker.

Protocol 1: Conjugation to a Thiol-Containing Peptide

This protocol describes the alkylation of a cysteine-containing peptide with the iodo-linker.

Materials:

-

This compound

-

Cysteine-containing peptide (e.g., GGC-peptide)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5

-

Dimethylformamide (DMF)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (for reducing disulfide bonds, if necessary)

-

Purification: Reverse-Phase HPLC (RP-HPLC) system

Methodology:

-

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 5 mg/mL. If the peptide may have formed disulfide dimers, add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature.

-

Linker Preparation: Dissolve the iodo-linker in a minimal amount of DMF to create a 100 mM stock solution.

-

Conjugation Reaction: Add a 5-fold molar excess of the dissolved linker to the peptide solution. The use of excess linker drives the reaction to completion.

-

Incubation: Gently mix the reaction and allow it to proceed for 2-4 hours at room temperature, protected from light. The iodo group is light-sensitive.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS to observe the consumption of the starting peptide and the formation of the desired conjugate mass.

-

Purification: Once the reaction is complete, purify the Boc-protected peptide-linker conjugate using RP-HPLC to remove unreacted linker and any side products.

-

Characterization: Confirm the identity and purity of the product by LC-MS analysis. The observed mass should correspond to [Peptide Mass + 331.1 Da (Mass of linker - Iodine)].

Protocol 2: Boc Group Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Purified Boc-protected peptide-linker conjugate from Protocol 1

-

Deprotection Reagent: 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Anhydrous diethyl ether

-

Centrifugation equipment

Methodology:

-

Lyophilization: Ensure the purified conjugate is lyophilized to a dry powder.

-

Deprotection: Reconstitute the dry conjugate in the Deprotection Reagent. Use approximately 100 µL of reagent for every 1 mg of peptide.

-

Incubation: Incubate the solution for 1-2 hours at room temperature. The TIS is a scavenger used to prevent side reactions with sensitive amino acids.

-

Precipitation: After incubation, precipitate the deprotected peptide by adding 10 volumes of cold, anhydrous diethyl ether. A white precipitate should form.

-

Pelleting: Centrifuge the mixture at low speed (e.g., 3000 x g) for 5 minutes to pellet the precipitate.

-

Washing: Carefully decant the ether. Wash the pellet twice more with cold diethyl ether to remove residual TFA and scavengers.

-

Drying: After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.

-

Verification: The resulting amine-functionalized conjugate can be verified by LC-MS (mass will decrease by 100.1 Da) and is now ready for the second conjugation step.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its mechanism of action, rooted in the orthogonal reactivity of an excellent iodo leaving group and a stable, acid-labile Boc-protected amine, enables the precise and sequential construction of complex biomolecules. By providing a hydrophilic spacer, it also favorably influences the physicochemical properties of the final product. The robust, validated protocols provided in this guide offer a clear path for its successful implementation, empowering scientists to build the next generation of targeted therapeutics and advanced biological probes.

References

-

Iodo PEG. AxisPharm. [Link]

-

Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. PubChem, National Center for Biotechnology Information. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

Sources

- 1. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 1820026-89-8 [sigmaaldrich.cn]

- 9. purepeg.com [purepeg.com]

A Senior Application Scientist's Guide to Boc-Protected PEG3-Iodide Linkers in Advanced Bioconjugation

Abstract

In the landscape of sophisticated biotherapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the functional components is a critical determinant of success. The Boc-protected PEG3-iodide is a heterobifunctional linker that offers a strategic balance of properties: a temporarily masked amine for sequential conjugation, a hydrophilic spacer to enhance solubility and pharmacokinetics, and a reactive iodide for efficient coupling to nucleophilic residues. This in-depth technical guide provides a comprehensive overview of the structure, function, synthesis, and application of the Boc-protected PEG3-iodide linker, grounded in field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Imperative for Precision Linkers

The efficacy of targeted therapies hinges on the precise and stable linkage of a targeting moiety to a payload or another bioactive molecule. Heterobifunctional linkers are indispensable tools that enable this controlled assembly. The incorporation of a Polyethylene Glycol (PEG) spacer is a well-established strategy to improve the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2] The Boc-protected PEG3-iodide linker is a prime example of a rationally designed chemical tool that addresses several key challenges in bioconjugation. Its unique trifecta of a Boc-protected amine, a PEG3 spacer, and a terminal iodide allows for a multi-step, controlled conjugation process, which is essential for producing homogenous and effective biotherapeutics.

Deconstructing the Boc-Protected PEG3-Iodide Linker: Structure and Function

The Boc-protected PEG3-iodide linker is a molecule meticulously designed with three key functional domains, each serving a distinct and crucial purpose in the bioconjugation workflow.

-

The Boc (tert-Butyloxycarbonyl) Protecting Group: The Boc group serves as a temporary shield for the primary amine.[3] This protection is vital for preventing unwanted side reactions during the initial conjugation steps. Its key characteristic is its lability under acidic conditions, allowing for the timely and efficient deprotection of the amine for subsequent reactions. This orthogonality is a cornerstone of modern synthetic strategies in drug development.[3]

-

The PEG3 (Triethylene Glycol) Spacer: The PEG3 spacer is a short, hydrophilic chain composed of three ethylene glycol units. This component is not merely a spacer; it plays a significant role in the overall properties of the final conjugate. The PEG spacer enhances the aqueous solubility of the molecule, which is particularly beneficial when working with hydrophobic drugs or proteins.[2] It also provides flexibility and can reduce steric hindrance between the conjugated molecules.

-

The Iodide Functional Group: The terminal iodide is a highly effective leaving group, making the carbon to which it is attached susceptible to nucleophilic attack.[4] This reactivity is harnessed for the covalent attachment of the linker to nucleophilic residues on biomolecules, such as thiols (from cysteine) or amines (from lysine). Alkyl iodides are among the most potent alkylating agents used in bioconjugation.[4]

Below is a diagram illustrating the fundamental structure of a Boc-protected PEG3-iodide linker.

Caption: Core components of the Boc-protected PEG3-iodide linker.

Synthesis and Purification: A Practical Workflow

The synthesis of Boc-protected PEG3-iodide typically starts from the commercially available precursor, Boc-NH-PEG3-OH. The terminal hydroxyl group is converted to an iodide through a nucleophilic substitution reaction, often using a Finkelstein-type reaction or Appel reaction conditions.

Experimental Protocol: Synthesis of Boc-NH-PEG3-I from Boc-NH-PEG3-OH

This protocol outlines a standard laboratory procedure for the synthesis.

Materials:

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl Ether

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG3-OH (1 equivalent), triphenylphosphine (1.5 equivalents), and imidazole (2 equivalents) in anhydrous DCM.

-

Iodination: Cool the solution to 0°C in an ice bath. Add iodine (1.5 equivalents) portion-wise, ensuring the temperature remains at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the Boc-NH-PEG3-I as a pure product.

Caption: Synthetic workflow for Boc-protected PEG3-iodide.

Mechanism of Action in Bioconjugation: A Two-Step Strategy

The utility of the Boc-protected PEG3-iodide linker lies in its capacity for a sequential, two-step conjugation strategy.

Step 1: Boc Deprotection

The first step involves the removal of the Boc protecting group to expose the primary amine. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] The choice of acidic conditions is critical to ensure the integrity of other acid-labile functional groups on the payload or biomolecule.

Step 2: Nucleophilic Substitution

With the amine deprotected, the linker can be conjugated to a payload molecule (e.g., a cytotoxic drug) via amide bond formation. Subsequently, the terminal iodide is targeted for a nucleophilic substitution reaction with an electron-rich functional group on the biomolecule, such as the thiol group of a cysteine residue. The iodide serves as an excellent leaving group, facilitating the formation of a stable thioether bond.

Caption: Two-step bioconjugation mechanism.

Applications in Drug Development

The unique properties of the Boc-protected PEG3-iodide linker make it a valuable tool in the development of advanced therapeutics.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to mitigate the aggregation often caused by hydrophobic drug payloads, while the stable thioether bond ensures that the drug remains attached to the antibody until it reaches the target cell.

-

PROTACs: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The Boc-protected PEG3-iodide linker can serve as the bridge connecting the target protein ligand and the E3 ligase ligand, with the PEG component enhancing solubility and optimizing the spatial orientation of the two ligands.[7][8]

Quantitative Data and Performance Characteristics

While specific quantitative data for the Boc-NH-PEG3-I linker is not extensively published, we can infer its performance based on the well-characterized properties of its constituent parts. The following table provides a summary of expected performance characteristics.

| Parameter | Expected Value/Characteristic | Rationale/Supporting Evidence |

| Boc Deprotection Efficiency | >95% | Standard Boc deprotection protocols using TFA are highly efficient and well-documented in peptide synthesis and bioconjugation.[3] |

| Alkylation Reaction Time | 2-12 hours | Alkyl iodides are highly reactive towards thiols. Reaction times are comparable to other efficient alkylating agents used in bioconjugation.[4] |

| Conjugate Stability | High | The resulting thioether bond is highly stable under physiological conditions, preventing premature drug release. |

| Solubility | Enhanced | The PEG3 spacer significantly improves the aqueous solubility of the linker and the final conjugate.[2] |

Conclusion: A Versatile Tool for Precision Bioconjugation

The Boc-protected PEG3-iodide linker is a powerful and versatile tool for researchers and drug developers. Its well-defined structure allows for a controlled, sequential approach to the synthesis of complex bioconjugates. The strategic combination of a Boc-protected amine for orthogonal chemistry, a hydrophilic PEG3 spacer for improved physicochemical properties, and a reactive iodide for efficient and stable conjugation makes it an invaluable asset in the development of next-generation targeted therapeutics. A thorough understanding of the chemistry behind each component of this linker is paramount to its successful implementation in the design and synthesis of novel biotherapeutics.

References

-

Cambridge Bioscience. (n.d.). Boc-NH-PEG3-OH. Retrieved from [Link]

-

Antibodies.com. (n.d.). Alkyne-PEG2-iodide (A270034). Retrieved from [Link]

-

AxisPharm. (n.d.). Alkyne-PEG-Iodide. Retrieved from [Link]

-

Bio-Synthesis, Inc. (n.d.). PEGylation. Retrieved from [Link]

-

PubChem. (n.d.). t-Boc-N-amido-PEG3-NHS ester. Retrieved from [Link]

-

MDPI. (2022). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from [Link]

Sources

- 1. PEGylation - Bio-Synthesis, Inc. [biosyn.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 7. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 8. chemscene.com [chemscene.com]

The Strategic Advantage of the PEG Spacer in tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and therapeutic development, the thoughtful design of linker molecules is paramount to achieving desired pharmacological outcomes. tert-Butyl (2-(2-(2-iodoethoxy)ethoxy)ethyl)carbamate is a heterobifunctional linker that has gained significant traction, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.[1][2][3][4][5][6] This guide provides a deep dive into the core of this molecule's utility: the polyethylene glycol (PEG) spacer. We will dissect how this seemingly simple oligo(ethylene glycol) chain is a critical determinant of the molecule's function, influencing everything from solubility and reactivity to the pharmacokinetic profile of the final conjugate.

At its core, this compound is a bifunctional molecule featuring a Boc-protected amine and a reactive iodo group, separated by a diethelyne glycol spacer.[7][8] The Boc (tert-butyloxycarbonyl) group serves as a stable, acid-labile protecting group for the amine, allowing for controlled, sequential conjugation reactions.[9][10] The terminal iodine atom is an excellent leaving group, rendering the molecule susceptible to nucleophilic substitution, a common strategy for conjugation to thiol- or amine-containing biomolecules.[7][8] However, it is the central PEG spacer that imparts a host of desirable properties that are essential for its efficacy in drug development.

The Multifaceted Role of the PEG Spacer

The incorporation of a PEG spacer into linker molecules, a strategy broadly known as PEGylation, is a well-established method for enhancing the therapeutic properties of biomolecules.[11][12][13] Even a short PEG chain, as found in this compound, can have a profound impact on the physicochemical and biological characteristics of the molecule and its subsequent conjugates.

Enhancing Aqueous Solubility

A primary and critical function of the PEG spacer is to increase the hydrophilicity of the molecule.[7][8][14] Many bioactive small molecules and cytotoxic payloads used in drug conjugates are inherently hydrophobic, leading to challenges with aggregation and poor solubility in aqueous biological environments. The hydrophilic nature of the ethylene glycol units in the PEG chain improves the overall water solubility of the drug-linker complex.[15] This enhanced solubility is not merely a matter of convenience for in-vitro handling; it is crucial for preventing aggregation of the final conjugate, which can lead to altered pharmacology and potential immunogenicity.

| Property | Impact of PEG Spacer | Reference |

| Solubility | Increases aqueous solubility of the linker and its conjugates. | [7][8][14][15] |

| Aggregation | Reduces the propensity for aggregation of hydrophobic drug-linker complexes. | [16] |

| Hydrophilicity | The flexible, hydrophilic chain shields hydrophobic moieties. | [17] |

Modulating Pharmacokinetics

The PEG spacer plays a significant role in dictating the pharmacokinetic (PK) profile of the conjugated therapeutic.[11][12] By increasing the hydrodynamic radius of the molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[12][] This prolonged systemic exposure can enhance the therapeutic window and allow for less frequent dosing. Furthermore, the hydrophilic shield provided by the PEG chain can sterically hinder access by proteolytic enzymes and reduce uptake by the reticuloendothelial system (RES), further contributing to increased stability and circulation time.[12][]

Optimizing Reactivity and Spatial Orientation

The PEG spacer acts as a flexible linker that spatially separates the two reactive ends of the molecule. This separation is critical in applications like PROTACs, where the linker must bridge a target protein and an E3 ubiquitin ligase to facilitate ubiquitination and subsequent degradation.[1][19] The length and flexibility of the PEG spacer can be fine-tuned to achieve the optimal orientation and distance between the two proteins, which is a key determinant of the efficacy of the resulting PROTAC.

Mitigating Immunogenicity

The covalent attachment of PEG chains to therapeutic molecules can reduce their immunogenicity.[12][14] The flexible PEG chains can mask antigenic epitopes on the surface of the molecule, preventing recognition by the host's immune system. This is particularly important for protein and peptide-based therapeutics, but can also be a consideration for smaller drug conjugates.

Experimental Protocols

The successful application of this compound hinges on well-defined experimental protocols. The following sections provide step-by-step methodologies for key procedures involving this linker.

Protocol 1: Boc Deprotection of the Amine Terminus

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the Boc-protected linker in anhydrous DCM (e.g., 10 mL per gram of linker) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo to yield the deprotected amine. The product should be used immediately or stored under an inert atmosphere.

Protocol 2: Conjugation to a Thiol-Containing Biomolecule

This protocol outlines the conjugation of the iodo-functionalized linker to a cysteine residue on a peptide or protein.

Materials:

-

Deprotected iodo-PEG-amine linker (from Protocol 1)

-

Thiol-containing biomolecule (e.g., peptide, protein)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, to dissolve the linker)

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Dissolve the thiol-containing biomolecule in the reaction buffer to a known concentration.

-

Dissolve the iodo-PEG-amine linker in a minimal amount of DMF or DMSO before diluting with the reaction buffer.

-

Add the linker solution to the biomolecule solution in a molar excess (typically 5-20 fold excess of the linker).

-

Allow the reaction to proceed at room temperature or 37 °C for 2-24 hours with gentle mixing. Monitor the reaction progress by LC-MS or SDS-PAGE.

-

Upon completion, purify the conjugate from unreacted linker and other reagents using size-exclusion chromatography.

-

Characterize the final conjugate by mass spectrometry to confirm the desired modification.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for utilizing this compound in a typical bioconjugation application.

Caption: Boc deprotection of the linker.

Caption: Conjugation to a thiol-containing biomolecule.

Conclusion

The PEG spacer in this compound is far more than a simple connector; it is a strategic element that profoundly influences the molecule's utility in drug development. Its ability to enhance solubility, modulate pharmacokinetics, provide spatial separation, and reduce immunogenicity makes it an indispensable component in the design of sophisticated therapeutics like PROTACs and antibody-drug conjugates. A thorough understanding of the role of the PEG spacer, coupled with robust experimental protocols, empowers researchers to harness the full potential of this versatile linker in the creation of next-generation therapies.

References

-

Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. [Link]

-

Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). PEGylation, a key technology in drug delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(1), 55-62. [Link]

-

Al-Azzam, K. M., Abuiriban, M. F., & Al-Zoubi, R. M. (2023). The Effect of PEGylation on Drugs' Pharmacokinetic Parameters; from Absorption to Excretion. Current Drug Delivery, 20(1), 1-1. [Link]

-

Li, Y., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. European Journal of Nuclear Medicine and Molecular Imaging, 51(3), 856-867. [Link]

-

Royal Society of Chemistry. (2021). Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. In Antibody-Drug Conjugates. [Link]

-

Pudipeddi, A., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(11), 3226. [Link]

-

AxisPharm. Iodo PEG. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 79, 174. [Link]

-

PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. [Link]

-

PubChem. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. [Link]

-

AxisPharm. PEG-t-butyl ester. [Link]

-

Wang, Y., et al. (2022). Genetic Engineering Production of Ethyl Carbamate Hydrolase and Its Application in Degrading Ethyl Carbamate in Chinese Liquor. Foods, 11(7), 920. [Link]

-

ResearchGate. Toxicity mechanism of ethyl carbamate. Ethyl carbamate induces reduced... [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1820026-89-8 | this compound | Esters | Ambeed.com [ambeed.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, 1820026-89-8 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effect of PEGylation on Drugs’ Pharmacokinetic Paramete...: Ingenta Connect [ingentaconnect.com]

- 14. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]